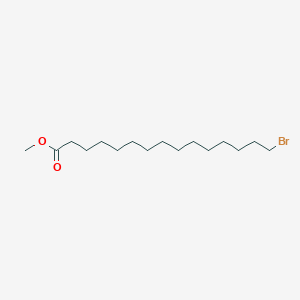

Methyl 15-bromopentadecanoate

Übersicht

Beschreibung

Methyl 15-bromopentadecanoate is an organic compound with the molecular formula C16H31BrO2. It is a methyl ester derivative of 15-bromopentadecanoic acid. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 15-bromopentadecanoate can be synthesized through the bromination of methyl 15-hydroxypentadecanoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The process involves stirring the mixture for about an hour until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ω-bromo group undergoes nucleophilic substitution with amines and other nucleophiles:

-

Reaction with Methylamine :

Methyl 15-bromopentadecanoate reacts with excess methylamine in methanol at 30°C for 5 days, yielding 15-methylaminopentadecanoic acid after hydrolysis. This product is isolated as white crystals (m.p. 78–79°C) with a nitrogen content of 9.62% (theoretical: 9.85%) .

Dehydrohalogenation to Unsaturated Esters

Elimination reactions produce unsaturated derivatives:

-

Formation of Methyl Pentadec-6-en-9-ynoate :

Using a strong base (e.g., KO-t-Bu) in tetrahydrofuran (THF), this compound undergoes dehydrohalogenation to yield methyl pentadec-6-en-9-ynoate , a compound with conjugated alkene and alkyne groups.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Dehydrohalogenation | KO-t-Bu, THF, 24 hours | 45–55% |

Electrolytic Coupling Reactions

Electrolysis enables mixed coupling for synthesizing long-chain bromoesters:

-

Synthesis via Mixed Electrolysis :

Electrolysis of methyl hydrogen sebacate and ω-bromocarboxylic acids in methanol at 45–54°C produces this compound with a 37% yield . Byproducts include symmetrical coupling products (e.g., dimethyl sebacate) and unreacted starting materials .

| Reactants | Product | Yield |

|---|---|---|

| 8-Bromooctanoic acid + Methyl hydrogen sebacate | This compound | 37% |

Hydrolysis to Carboxylic Acids

Acid-catalyzed hydrolysis converts the ester to its corresponding carboxylic acid:

-

Conversion to 15-Bromopentadecanoic Acid :

Treatment with 4 N HBr in glacial acetic acid under reflux for 24 hours yields 15-bromopentadecanoic acid (95% yield, m.p. 65–66°C) .

Radical-Mediated Coupling

Electrolysis of 15-bromopentadecanoic acid generates dibromoalkanes:

-

Formation of 1,28-Dibromooctacosane :

Electrolysis in methanol at 45–50°C produces this dimeric product in 51% yield (m.p. 78–79°C) .

Characterization and Analytical Data

Key spectroscopic and physical properties:

Wissenschaftliche Forschungsanwendungen

Radiotracer Development for PET Imaging

1.1 Overview of PET Imaging

Positron emission tomography (PET) is a non-invasive imaging technique that provides insights into metabolic processes within the body. The development of suitable radiotracers is crucial for enhancing the diagnostic capabilities of PET, especially in cardiology.

1.2 Methyl 15-bromopentadecanoate as a Precursor

This compound has been employed as a precursor in the synthesis of radiolabeled compounds that are used to assess myocardial fatty acid metabolism. For instance, it has been utilized in the synthesis of [^18F]fluoro-phenyl-pentadecanoic acid, which has shown promising results in imaging cardiac tissues and evaluating their metabolic activity .

2.1 Use in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the preparation of other fatty acid derivatives and complex organic molecules. Its bromine atom allows for further functionalization, enabling chemists to create a variety of derivatives with specific properties.

2.2 Example Reactions

- Alkylation Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of branched-chain fatty acids.

- Formation of Esters: It can be converted into various esters through reaction with alcohols, expanding its utility in creating diverse chemical compounds.

Table 2: Reactions Involving this compound

| Reaction Type | Product Example |

|---|---|

| Alkylation | Methyl 15-(4-hydroxyphenyl)pentadecanoate |

| Esterification | Various fatty acid esters |

Wirkmechanismus

The mechanism of action of methyl 15-bromopentadecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can affect cellular pathways and biochemical processes, making the compound useful in research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 15-hydroxypentadecanoate

- 15-Bromopentadecanoic acid

- Methyl 5-bromopentanoate

Uniqueness

Methyl 15-bromopentadecanoate is unique due to the presence of both a bromine atom and an ester group in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Methyl 15-bromopentadecanoate is a brominated fatty acid ester that has garnered attention in various scientific fields due to its unique biological activities and potential applications. This compound is synthesized through the esterification of 15-bromopentadecanoic acid, and its structure includes a bromine atom, which influences its reactivity and interactions within biological systems.

Synthesis Methodology:

- This compound can be synthesized by the esterification of 15-bromopentadecanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete conversion to the ester.

Chemical Structure:

- The presence of a bromine atom in the fatty acid chain enhances its reactivity compared to non-brominated fatty acids. This unique feature allows for various substitution and reduction reactions, making it a versatile compound in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes. The bromine atom can participate in biochemical reactions, potentially affecting enzyme activity and membrane dynamics. Upon hydrolysis by esterases, it releases 15-bromopentadecanoic acid, which may exert significant effects on cellular processes such as lipid metabolism and signal transduction .

Biological Activity

Fatty Acid Metabolism:

this compound has been studied for its role in fatty acid metabolism. It may influence lipid transport and utilization within cells, highlighting its potential as a research tool for understanding metabolic pathways .

Potential Therapeutic Applications:

Research indicates that brominated fatty acids like this compound could serve as prodrugs, delivering active pharmaceutical ingredients effectively. Their unique structure allows them to modulate biological pathways that are critical in various diseases, including metabolic disorders .

Case Studies and Research Findings

-

Metabolic Studies:

A study demonstrated that this compound could be used as a tracer for assessing myocardial fatty acid metabolism using PET imaging. In rat models, high uptake was observed in cardiac tissues, suggesting its utility in studying heart metabolism . -

Enzymatic Interactions:

Investigations have shown that this compound interacts with enzymes involved in lipid metabolism. The bromine substituent alters enzyme kinetics, potentially leading to variations in metabolic rates compared to non-brominated counterparts . -

Comparative Analysis:

In comparative studies with other halogenated fatty acids (e.g., chlorinated and iodinated analogs), this compound exhibited distinct biological activities due to the larger size and polarizability of the bromine atom. This characteristic influences its interaction with lipid bilayers and membrane proteins .

Data Table: Comparative Biological Activity of Halogenated Fatty Acids

| Compound | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | C₁₅H₃₃BrO₂ | Modulates lipid metabolism | High cardiac uptake in PET studies |

| Methyl 15-chloropentadecanoate | C₁₅H₃₃ClO₂ | Lower enzyme interaction | Reduced metabolic effects |

| Methyl 15-iodopentadecanoate | C₁₅H₃₃IO₂ | Similar activity as brominated | Comparable uptake but slower clearance |

| Methyl 15-fluoropentadecanoate | C₁₅H₃₃FO₂ | Minimal biological impact | Least interaction with metabolic enzymes |

Eigenschaften

IUPAC Name |

methyl 15-bromopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSDPDEVQSPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339159 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41240-56-6 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.